molecular formula C14H16IN3O B286924 N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Numéro de catalogue B286924
Poids moléculaire: 369.2 g/mol
Clé InChI: CLFVDQBPRDCKJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as IPP or MLN8054, is a novel small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. IPP has shown promising results in preclinical studies as an anticancer agent and is currently under investigation in clinical trials.

Mécanisme D'action

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer and plays a critical role in cancer cell proliferation and survival. By inhibiting Aurora A kinase, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide disrupts the normal cell division process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to disrupt the formation of the mitotic spindle, resulting in abnormal cell division.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its specificity for Aurora A kinase, which minimizes off-target effects. Additionally, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies as an anticancer agent. However, one limitation of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

1. Combination therapy: N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may be more effective when used in combination with other anticancer agents.
2. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in humans.
3. Formulation optimization: Improvements in formulation may increase the solubility and bioavailability of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
4. Biomarker identification: Identification of biomarkers that predict response to N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may improve patient selection and treatment outcomes.
5. Mechanism of resistance: Further studies are needed to understand the mechanisms of resistance to N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and to develop strategies to overcome resistance.

Méthodes De Synthèse

The synthesis of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-iodoaniline with propyl Grignard reagent to form N-propyl-4-iodoaniline, which is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to form the final product, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Applications De Recherche Scientifique

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propriétés

Formule moléculaire

C14H16IN3O

Poids moléculaire

369.2 g/mol

Nom IUPAC

N-(4-iodophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16IN3O/c1-3-4-12-9-13(18(2)17-12)14(19)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,19)

Clé InChI

CLFVDQBPRDCKJY-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)I)C

SMILES canonique

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)I)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.